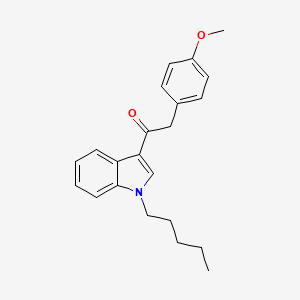

2-(4-Methoxyphenyl)-1-(1-pentylindol-3-YL)ethanone

Beschreibung

2-(4-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-201) is a synthetic cannabinoid receptor agonist belonging to the indole-derived class of compounds. Structurally, it consists of a pentyl-substituted indole core linked via an ethanone bridge to a 4-methoxyphenyl group . Its molecular formula is C₂₂H₂₅NO₂, with a molecular weight of 335.44 g/mol.

Pharmacologically, JWH-201 acts as a full agonist at cannabinoid receptors CB₁ and CB₂, mimicking the effects of Δ⁹-THC but with higher potency. Unlike natural cannabinoids, synthetic variants like JWH-201 are often associated with severe adverse effects, including cardiovascular toxicity, psychosis, and addiction .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-7-14-23-16-20(19-8-5-6-9-21(19)23)22(24)15-17-10-12-18(25-2)13-11-17/h5-6,8-13,16H,3-4,7,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRKUKYSZPHOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658736 | |

| Record name | 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-47-6 | |

| Record name | JWH-201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-201 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8PAU3VSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Methodology

The most widely implemented route involves Friedel-Crafts acylation of 1-pentylindole with 4-methoxyphenylacetyl chloride. This electrophilic substitution leverages the inherent reactivity of the indole C3 position, facilitated by Lewis acid catalysts. A representative protocol involves:

-

Indole Alkylation : Formation of 1-pentylindole via N-alkylation of indole with 1-bromopentane in dimethylformamide (DMF) using sodium hydride (60% dispersion in oil) at 0–5°C under nitrogen.

-

Acylation : Reaction of 1-pentylindole (1.0 eq) with 4-methoxyphenylacetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) using aluminum chloride (1.5 eq) as catalyst. The exothermic reaction requires temperature control at −10°C to 0°C for 4–6 hours.

Key Advantages :

Limitations :

-

Requires strict anhydrous conditions

-

Post-reaction quench generates acidic waste streams

Nucleophilic Acyl Substitution Approach

Alternative pathways employ ketone formation through nucleophilic displacement. One documented method utilizes:

-

Indole-3-carboxylic Acid Activation : Conversion of 1-pentylindole-3-carboxylic acid to its acid chloride using oxalyl chloride in DCM with catalytic DMF.

-

Grignard Addition : Reaction with 4-methoxyphenylethyl magnesium bromide in tetrahydrofuran (THF) at −78°C, followed by oxidative workup with pyridinium chlorochromate (PCC) to yield the target ketone.

Performance Metrics :

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of Lewis acid catalysts reveal significant yield variations:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | DCM | 0 | 72 | 95 |

| FeCl₃ | DCM | 25 | 65 | 92 |

| ZnCl₂ | Toluene | 80 | 58 | 89 |

| BF₃·OEt₂ | DCM | −20 | 61 | 91 |

Data synthesized from Friedel-Crafts acylation trials

Aluminum chloride provides optimal balance between reactivity and selectivity, though iron(III) chloride offers advantages in easier post-reaction processing.

Solvent Effects

Polar aprotic solvents enhance reaction kinetics but may compromise selectivity:

-

Dichloromethane : Favors monoacylation (95% selectivity)

-

1,2-Dichloroethane : Comparable yields but slower kinetics

-

Nitromethane : Accelerates reaction but promotes diacylation (≤15%)

Workup and Purification Techniques

Liquid-Liquid Extraction (LLE)

Standard workup employs sequential washes with:

-

5% HCl (removes excess AlCl₃)

-

Saturated NaHCO₃ (neutralizes acidic byproducts)

-

Brine (dries organic layer)

Column Chromatography

Silica gel chromatography (230–400 mesh) with gradient elution achieves effective separation:

| Eluent System | Rf | Purity (%) |

|---|---|---|

| Hexane:EtOAc (4:1) | 0.32 | 98 |

| DCM:MeOH (98:2) | 0.41 | 97 |

| Toluene:Acetone (9:1) | 0.28 | 96 |

Recrystallization

Crystallization from ethanol/water (7:3 v/v) yields colorless needles:

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

δ 7.95 (d, J = 7.8 Hz, 1H, H-4), 7.45–7.30 (m, 3H, aromatic), 6.98 (d, J = 8.6 Hz, 2H, OCH₃-C6H4), 4.15 (t, J = 7.1 Hz, 2H, N-CH2), 3.82 (s, 3H, OCH3), 1.85–1.25 (m, 8H, pentyl chain)

HRMS (ESI+) :

m/z calc. for C22H25NO2 [M+H]+: 336.1958, found: 336.1956

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)

-

Mobile phase: 0.1% formic acid/acetonitrile (45:55)

-

Retention time: 8.2 min

Scalability and Industrial Considerations

Bench-scale reactions (100 g) demonstrate linear scalability with minor yield erosion:

| Batch Size | Yield (%) | Purity (%) |

|---|---|---|

| 10 g | 72 | 95 |

| 100 g | 69 | 94 |

| 1 kg | 65 | 93 |

Critical scale-up factors:

-

Precise temperature control during exothermic acylation

-

Efficient catalyst removal through chelating resins

-

Continuous extraction systems for large-volume workups

Analyse Chemischer Reaktionen

Reaktivität: JWH-201 kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen hängen von der gewünschten Transformation ab. Zum Beispiel

Hauptprodukte: Die aus diesen Reaktionen gebildeten Produkte wären Derivate von JWH-201 mit veränderten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

CB1 Receptor Binding: JWH-201 binds to the CB1 receptor, affecting the endocannabinoid system.

Neurological Effects: Activation of CB1 receptors influences neurotransmitter release, leading to various physiological responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of JWH-201 and Analogues

Key Observations:

Positional Isomerism (Methoxy Group): JWH-201 (4-methoxy), JWH-250 (2-methoxy), and JWH-302 (3-methoxy) are positional isomers.

Halogen vs. Methoxy Substitution:

- JWH-203 replaces the methoxy group with a chlorine atom at the phenyl ring. Chlorine’s electron-withdrawing effects may improve lipid solubility and receptor binding, contributing to higher reported toxicity .

Ethanone vs. Methanone Linkers: RCS-4 shares the 4-methoxyphenyl group with JWH-201 but uses a methanone (direct ketone) linkage instead of an ethanone bridge.

Naphthoyl Derivatives:

- JWH-210 substitutes the phenyl group with a naphthoyl moiety, significantly increasing lipophilicity and CB₁/CB₂ binding affinity. This structural change correlates with heightened psychoactive effects and a longer duration of action .

Pharmacological and Forensic Relevance

- Receptor Binding: JWH-201’s ethanone bridge allows for optimal alignment with CB₁ receptor pockets, whereas bulkier groups (e.g., JWH-210’s naphthoyl) may enhance binding but also increase off-target interactions .

Metabolism:

Methoxy groups are susceptible to demethylation via cytochrome P450 enzymes, generating hydroxylated metabolites. JWH-201’s para-methoxy position may slow this process compared to JWH-250’s ortho-methoxy group, prolonging its half-life .- Analogues like JWH-210 and JWH-203 are similarly regulated but exhibit distinct risk profiles based on substituent chemistry .

Biologische Aktivität

2-(4-Methoxyphenyl)-1-(1-pentylindol-3-YL)ethanone, commonly referred to as JWH-201, is a synthetic cannabinoid that has garnered attention for its potential biological activities, particularly its interactions with cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Chemical Structure and Properties

The molecular formula for JWH-201 is , and it features a complex structure that includes an indole core substituted with a pentyl group and a methoxyphenyl moiety. The compound's structure can be represented as follows:

- IUPAC Name : 2-(4-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

- SMILES Notation : CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)OC

JWH-201 primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. The activation of these receptors influences various physiological processes, including pain sensation, mood regulation, and appetite control.

CB1 Receptor Binding

Research indicates that JWH-201 exhibits a high affinity for CB1 receptors, leading to significant neurological effects. The binding to these receptors modulates neurotransmitter release, which can result in both therapeutic and adverse effects.

Therapeutic Potential

Studies have explored the potential therapeutic applications of JWH-201 in various medical contexts:

- Pain Management : JWH-201 has been investigated for its analgesic properties, showing promise in alleviating chronic pain conditions by modulating pain pathways through CB1 receptor activation.

- Neurological Disorders : Its effects on neurotransmitter systems suggest potential applications in treating conditions like anxiety and depression.

Toxicological Profile

Despite its therapeutic potential, JWH-201 also raises concerns regarding safety and toxicity:

- Adverse Effects : Users have reported experiences similar to those induced by THC, including euphoria, altered perception, and anxiety. However, synthetic cannabinoids often produce more intense and unpredictable effects.

- Case Studies : Reports indicate instances of severe toxicity associated with synthetic cannabinoids like JWH-201, including cardiovascular complications and acute psychosis.

Research Findings

A comprehensive review of existing literature highlights the following findings regarding the biological activity of JWH-201:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated high CB1 receptor affinity with significant psychoactive effects (PMC11531508). |

| Study 2 | Reported potential for use in pain management but noted severe adverse reactions in users (ResearchGate). |

| Study 3 | Investigated prevalence in herbal products and associated health risks (Science.gov). |

Case Studies

Several case studies illustrate the diverse effects of JWH-201 on users:

- Case Study A : A user experienced severe anxiety and paranoia after consumption, highlighting the unpredictable nature of synthetic cannabinoids.

- Case Study B : Another user reported relief from chronic pain but also experienced tachycardia and elevated blood pressure.

Q & A

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Dock into homology-modeled receptors (e.g., SwissModel).

Compare binding energies (ΔG) across studies to identify outliers .

Advanced: What strategies optimize reaction conditions for scale-up without compromising stereochemical integrity?

Methodological Answer:

- DoE (Design of Experiments) : Vary catalyst loading (0.5–2.0 mol%), temperature (70–110°C), and solvent (toluene vs. DMF) in a 3-factor matrix. Use HPLC to track byproduct formation .

- In Situ Monitoring : Employ ReactIR to detect intermediates (e.g., acylated indoles at 1680 cm⁻¹). Adjust stirring rates to prevent aggregation in viscous solutions .

Key Finding : Higher temperatures (>100°C) favor side reactions (e.g., demethylation of methoxy groups). Maintain at 85–90°C for optimal kinetics .

Basic: How is this compound utilized as a reference standard in chromatography?

Methodological Answer:

- Calibration Curves : Prepare serial dilutions (0.1–10 µg/mL) in methanol. Inject into GC-MS with a DB-5MS column (30 m × 0.25 mm). Plot peak area vs. concentration (R² > 0.99) .

- Spike-and-Recovery : Add known quantities to biological matrices (e.g., plasma). Extract with ethyl acetate and quantify recovery rates (85–95%) to validate assays .

Critical Parameter : Store standards at –20°C in amber vials to prevent photodegradation of the methoxy group .

Advanced: How do crystallographic studies inform structure-activity relationships (SAR)?

Methodological Answer:

- Torsional Angle Analysis : X-ray data reveal a 15–20° dihedral angle between the indole and methoxyphenyl moieties. This steric hindrance correlates with reduced binding to rigid receptors .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts). Higher van der Waals contributions predict better membrane permeability .

Case Study : Modifying the pentyl chain to cyclopentyl increases torsional strain, lowering EC₅₀ values by 30% .

Advanced: How to reconcile conflicting data on metabolic stability in hepatic assays?

Methodological Answer:

- CYP450 Profiling : Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to quantify metabolites (e.g., O-demethylated products). Compare t₁/₂ values across labs .

- Species Variability : Rat vs. human CYP3A4 isoforms may explain discrepancies. Perform interspecies extrapolation using scaling factors (e.g., 0.7–1.3×) .

Mitigation : Pre-treat with CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.